1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-

Medicinal Chemistry Lipophilicity Drug Design

Optimize your kinase inhibitor program with 6-Ethyl-1H-pyrrolo[2,3-b]pyridine, a differentiated 7-azaindole building block. The 6-ethyl substituent provides a strategic balance of lipophilicity (clogP ~2.8) and steric bulk not found in unsubstituted or halogenated analogs, enabling precise SAR exploration of the ATP-binding pocket without confounding halogen interactions. This non-halogenated, chemically robust scaffold is ideal for diversity-oriented synthesis and fragment-based drug discovery, offering a stable hydrophobic anchor for parallel library development. Secure your research supply of this high-purity compound, available for global B2B procurement.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 533939-04-7
Cat. No. B3181076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-
CAS533939-04-7
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C=CN2
InChIInChI=1S/C9H10N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11)
InChIKeyWJGDVKMOFJWRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-1H-Pyrrolo[2,3-b]pyridine (533939-04-7): Core 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


1H-Pyrrolo[2,3-b]pyridine, 6-ethyl- (also known as 6-ethyl-7-azaindole) is a heterocyclic building block belonging to the 7-azaindole scaffold class. This compound is characterized by the fusion of a pyrrole ring with a pyridine ring, bearing an ethyl substituent at the 6-position of the pyridine moiety. Its molecular formula is C9H10N2, with a molecular weight of 146.19 g/mol . The 7-azaindole core serves as a privileged structure in medicinal chemistry, particularly as a hinge-binding motif in ATP-competitive kinase inhibitors, with the 6-ethyl substitution offering a distinct balance of lipophilicity and steric bulk that differentiates it from both unsubstituted and other 6-substituted analogs [1].

Why Unsubstituted or Alternative 6-Substituted 7-Azaindoles Cannot Simply Replace 6-Ethyl-1H-Pyrrolo[2,3-b]pyridine (533939-04-7) in Structure-Activity Optimization


Within the 7-azaindole kinase inhibitor pharmacophore, the 6-position substituent critically influences both target selectivity and physicochemical properties. Unsubstituted 7-azaindole lacks the lipophilic bulk necessary to exploit the hydrophobic pocket adjacent to the hinge region in many kinase targets [1]. Conversely, 6-chloro and 6-bromo derivatives introduce substantial steric bulk and altered electronic properties that can redirect inhibitor binding modes or lead to suboptimal physicochemical profiles. The 6-ethyl group provides a specific intermediate lipophilicity (clogP ~2.8) and steric volume that is not replicated by methyl, chloro, or unsubstituted variants. Direct substitution among these analogs without re-optimization of the entire chemotype can result in loss of potency, altered selectivity profiles, or unfavorable changes in solubility and metabolic stability [2].

Quantitative Differentiation of 6-Ethyl-1H-Pyrrolo[2,3-b]pyridine (533939-04-7) Against Key 7-Azaindole Analogs


Lipophilicity (clogP) of 6-Ethyl-7-Azaindole Compared to Unsubstituted, Methyl, and Chloro Analogs

The calculated octanol-water partition coefficient (clogP) for 6-ethyl-1H-pyrrolo[2,3-b]pyridine is approximately 2.8. This represents a moderate lipophilicity that is essential for balancing cellular permeability with aqueous solubility. In comparison, the unsubstituted 7-azaindole exhibits a clogP of ~1.2, indicating significantly higher polarity and potential limitations in membrane penetration for certain target classes. The 6-methyl analog (clogP ~2.3) provides less lipophilic character, while the 6-chloro analog (clogP ~2.5) introduces halogen-specific electronic effects that can alter binding interactions and metabolic pathways [1]. The ethyl group provides a non-halogenated option for increasing lipophilicity without introducing potential liabilities associated with aryl halides (e.g., glutathione conjugation, phototoxicity) .

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Physical State and Purity Specifications of Commercially Available 6-Ethyl-1H-Pyrrolo[2,3-b]pyridine

Commercially available 6-ethyl-1H-pyrrolo[2,3-b]pyridine is typically supplied as a solid with a melting point of 117-120°C and a purity of ≥95% (often 97% from specialized chemical suppliers). This melting point range indicates a crystalline solid that is easily handled and weighed under standard laboratory conditions. In contrast, unsubstituted 7-azaindole melts at 103-106°C, while the 6-bromo analog melts at approximately 178-182°C [1]. The 6-ethyl variant's intermediate melting point reflects a balanced crystal lattice energy that facilitates dissolution in common organic solvents (e.g., DMSO, DMF) without requiring special handling. The high commercial purity (≥97%) reduces the need for additional purification steps prior to use in sensitive reactions such as palladium-catalyzed cross-couplings or amide bond formations .

Synthetic Chemistry Building Blocks Purity Solid Form Handling

Synthetic Versatility and Scalability of 6-Ethyl-7-Azaindole as a Key Intermediate

The 6-ethyl substituent in 1H-pyrrolo[2,3-b]pyridine serves as a synthetic handle that does not interfere with common transformations at the 3-, 4-, or 5-positions of the azaindole core. Literature syntheses report a 58% yield for the preparation of 6-ethyl-7-azaindole via a robust route amenable to multi-gram scale, yielding an off-white solid suitable for further functionalization . The ethyl group is chemically inert under conditions typically employed for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as N-alkylation and N-arylation reactions. This contrasts with halogenated 6-substituted analogs (e.g., 6-bromo, 6-chloro), which themselves participate in cross-coupling reactions and thus cannot be used as stable scaffolds when the 6-position must remain unmodified during library synthesis [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Targeted Research Applications for 6-Ethyl-1H-Pyrrolo[2,3-b]pyridine (533939-04-7) in Kinase Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Tuning Selectivity and Physicochemical Properties via 6-Position SAR

6-Ethyl-1H-pyrrolo[2,3-b]pyridine is ideally suited for systematic structure-activity relationship (SAR) studies exploring the impact of 6-position substitution on kinase selectivity and drug-like properties. As demonstrated in the optimization of PIM kinase inhibitors, 6-substituted 7-azaindoles exhibit enhanced selectivity relative to unsubstituted analogs by exploiting unique structural features of the ATP-binding pocket [1]. The 6-ethyl variant provides a non-halogenated, moderate lipophilicity option that can be incorporated into parallel synthesis arrays to profile kinase inhibition panels, cellular permeability, and metabolic stability without confounding effects from halogen-mediated interactions.

Scaffold for Diversity-Oriented Synthesis (DOS) of Kinase-Focused Libraries

The ethyl group at the 6-position remains chemically inert under a broad range of synthetic transformations, enabling the compound to serve as a robust core scaffold for diversity-oriented synthesis (DOS) of kinase inhibitor libraries. Researchers can install diverse substituents at the 3-, 4-, or 5-positions via electrophilic aromatic substitution, directed lithiation, or cross-coupling reactions, while maintaining the 6-ethyl moiety as a fixed physicochemical anchor [2]. This contrasts with 6-halogenated analogs, which would require additional protection/deprotection sequences or would themselves be consumed during cross-coupling steps.

Physicochemical Property Optimization in Fragment-to-Lead Campaigns

In fragment-based drug discovery (FBDD) programs targeting kinases, 6-ethyl-1H-pyrrolo[2,3-b]pyridine can be employed as a privileged fragment for fragment growing or merging strategies. Its moderate clogP (~2.8) and low topological polar surface area (tPSA ~28.7 Ų) position it favorably within Lipinski's rule-of-five space, while its single hydrogen bond donor and single hydrogen bond acceptor make it an efficient ligand for the kinase hinge region. The ethyl group provides a hydrophobic contact that can be further elaborated to improve potency while maintaining ligand efficiency, offering a clear differentiation from the more polar unsubstituted 7-azaindole scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.